Triallyl phosphate
Overview
Description
Triallyl phosphate is an organic compound with the chemical formula C9H15O4P. It is a colorless to light yellow liquid that is used in various industrial applications. This compound is known for its flame-retardant properties and is often used as an additive in the production of polymers and resins.
Mechanism of Action
Target of Action
Triallyl phosphate (TAP) primarily targets the electrode-electrolyte interfaces in lithium-ion batteries . These interfaces play a crucial role in the battery’s performance, safety, and longevity.
Mode of Action
TAP interacts with its targets by passivating the electrode-electrolyte interfaces . This passivation process involves the formation of an insulating layer on the conductor surface . The insulating layer effectively prevents or mitigates the risk of short-circuiting in the battery .
Biochemical Pathways
It is known that tap’s action leads to the formation of an insulating layer on the conductor surface . This layer likely involves complex chemical reactions between TAP and the materials at the electrode-electrolyte interface.
Pharmacokinetics
A small amount of TAP added to the electrolyte can significantly enhance the safety and stability of lithium-ion batteries .
Result of Action
The primary result of TAP’s action is the enhanced safety and stability of lithium-ion batteries . Specifically, TAP limits the maximum cell temperature during nail penetration to 55°C, compared to complete cell destruction (>950°C) without TAP . Furthermore, TAP’s action leads to higher coulombic efficiency and smaller charge endpoint capacity slippage during ultra-high precision charger testing .
Action Environment
The efficacy and stability of TAP are influenced by environmental factors such as temperature. For instance, in a study, lithium-ion batteries with TAP demonstrated high safety and a capacity retention rate of 76% over 2413 cycles at 60°C . This suggests that TAP’s action is particularly effective in high-temperature environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallyl phosphate can be synthesized through the reaction of allyl alcohol with phosphoryl trichloride (POCl3) under nitrogen protection. The reaction typically involves the addition of allyl alcohol to phosphoryl trichloride, followed by the removal of hydrochloric acid by-products . The reaction conditions usually include maintaining a temperature range of 30°C to 80°C .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Triallyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Triallyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of high-performance materials, including flame-retardant textiles and coatings
Comparison with Similar Compounds
- Triallyl isocyanurate
- Triallyl cyanurate
- Diallyl phthalate
- Diallyl terephthalate
Comparison: Triallyl phosphate is unique due to its flame-retardant properties and its ability to form stable complexes with various compounds. Compared to triallyl isocyanurate and triallyl cyanurate, this compound has a higher thermal stability and is more effective as a flame retardant .
Properties
IUPAC Name |
tris(prop-2-enyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGIFBQQEGRTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(=O)(OCC=C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061827 | |
Record name | Triallyl phosphate | |
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Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid; [HSDB] | |
Record name | Triallyl phosphate | |
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Boiling Point |
80 °C @ 0.5 MM HG | |
Record name | TRIALLYL PHOSPHATE | |
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Solubility |
Water solubility = >1 g/L | |
Record name | TRIALLYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |
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Density |
1.064 @ 25 °C/15 °C, Refractive Index = 1.45 @ 20 °C; Density = 1.0815 @ 20 °C/4 °C | |
Record name | TRIALLYL PHOSPHATE | |
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Vapor Pressure |
0.00541 [mmHg] | |
Record name | Triallyl phosphate | |
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Color/Form |
WATER-WHITE LIQ | |
CAS No. |
1623-19-4 | |
Record name | Triallyl phosphate | |
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Record name | Triallyl phosphate | |
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Record name | TRIALLYL PHOSPHATE | |
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Record name | Phosphoric acid, tri-2-propen-1-yl ester | |
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Record name | Triallyl phosphate | |
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Record name | Triallyl phosphate | |
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Record name | TRIALLYL PHOSPHATE | |
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Record name | TRIALLYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |
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Melting Point |
FP: BELOW -50 °C | |
Record name | TRIALLYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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